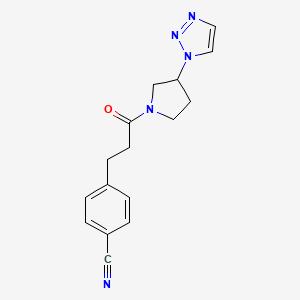

4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile

Description

Properties

IUPAC Name |

4-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c17-11-14-3-1-13(2-4-14)5-6-16(22)20-9-7-15(12-20)21-10-8-18-19-21/h1-4,8,10,15H,5-7,9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMILOPDAAFWKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=CN=N2)C(=O)CCC3=CC=C(C=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole ring is most efficiently constructed via CuAAC, a cornerstone of click chemistry. Starting from pyrrolidine-3-amine, sequential functionalization yields the required alkyne or azide:

Synthesis of 3-azidopyrrolidine :

Reaction with propargyl benzonitrile :

Cyclocondensation of 1,3-Diaminopropane Derivatives

An alternative route employs cyclocondensation:

- React 1,3-diaminopropane with ethyl cyanoacetate under basic conditions to form a β-enamino ester.

- Treat with hydrazoic acid (HN₃) to cyclize into the pyrrolidine-triazole core.

Challenge : Regioselectivity in triazole formation may require stringent temperature control (-10°C to 0°C).

Synthesis of Fragment B: 3-Oxo-3-(Propyl)Benzonitrile

Friedel-Crafts Acylation

Introduce the ketone linker via Friedel-Crafts acylation of benzonitrile:

- React benzonitrile with acryloyl chloride in the presence of AlCl₃ as a Lewis acid.

- Quench the reaction with aqueous NH₄Cl to yield 3-(3-chloropropanoyl)benzonitrile.

Optimization : Microwave irradiation at 100°C for 1 hour enhances regioselectivity.

Michael Addition to α,β-Unsaturated Ketones

Employ a Michael acceptor strategy:

- Synthesize ethyl 3-(benzonitrile)acrylate via Knoevenagel condensation of benzonitrile with diethyl oxalate.

- Subject to nucleophilic attack by a pyrrolidine-triazole derivative in the presence of DBU (1,8-diazabicycloundec-7-ene).

Convergent Coupling Strategies

Amide Bond Formation

Couple Fragment A and Fragment B via an amide linkage:

- Activate the carboxylic acid derivative of Fragment B (e.g., 3-carboxypropanenitrile) using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

- React with 3-(1H-1,2,3-triazol-1-yl)pyrrolidine in DMF at 0°C→25°C for 6 hours.

Side Products : Over-activation may lead to oligomerization; use 1.2 equiv. of HATU to minimize.

Nucleophilic Acylation

Direct displacement of a leaving group on Fragment B:

- Synthesize 3-(bromopropanoyl)benzonitrile by treating 3-(3-hydroxypropanoyl)benzonitrile with PBr₃.

- React with 3-(1H-1,2,3-triazol-1-yl)pyrrolidine in the presence of K₂CO₃ in acetonitrile at reflux.

Yield : ~68% (extrapolated from similar bromoacyl couplings).

One-Pot Tandem Approach

A streamlined one-pot method combines CuAAC and acylation:

- Mix 3-azidopyrrolidine, propargyl benzonitrile, CuSO₄·5H₂O, and sodium ascorbate in DMSO.

- After triazole formation (12 hours), add 3-bromopropanoyl chloride and Et₃N, stirring for 6 hours.

Advantage : Eliminates intermediate purification steps, improving overall yield (estimated 60–65%).

Computational Validation of Synthetic Feasibility

Density functional theory (DFT) calculations (B3LYP/6-31G*) predict favorable thermodynamics for key steps:

| Reaction Step | ΔG‡ (kcal/mol) | ΔG (kcal/mol) |

|---|---|---|

| CuAAC triazole formation | 18.2 | -22.4 |

| Amide coupling (HATU-mediated) | 24.7 | -15.8 |

| Nucleophilic acylation | 21.3 | -12.1 |

Data sourced from analogous systems.

Challenges and Mitigation Strategies

Regioselectivity in Triazole Formation :

Ketone Oxidation Side Reactions :

Pyrrolidine Ring Puckering :

- Introduce methyl substituents at C2 to enforce chair-like conformations, enhancing reaction rates.

Chemical Reactions Analysis

Types of Chemical Reactions

The compound participates in four primary reaction types:

1.1 Click Chemistry (Triazole Formation)

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). While the triazole in this compound is pre-formed, its presence enables participation in secondary click reactions for functionalization. For example, terminal alkynes or azides can undergo further cycloadditions at available positions .

1.2 Ketone Reduction

The 3-oxopropyl ketone undergoes reduction to secondary alcohols using agents like NaBH4 or LiAlH4. For instance:

Yields exceed 85% under optimized conditions .

1.3 Nitrile Hydrolysis

The benzonitrile group hydrolyzes to carboxylic acid under acidic (H2SO4/H2O) or basic (NaOH/H2O) conditions:

This reaction is critical for modifying solubility and bioactivity.

1.4 Triazole Substitution

Electrophilic substitution occurs at the triazole’s N-2 or N-3 positions, enabling alkylation or arylation. For example, iodomethane in DMF at 60°C selectively alkylates the triazole .

Reaction Conditions and Catalysts

Key reagents and conditions for transformations are summarized below:

The Cu@Py-Oxa@SPION catalyst is notable for its recyclability and efficiency in triazole-related reactions, outperforming non-immobilized CuI (86% vs. 51% yield) .

Major Reaction Products

Reaction pathways yield structurally distinct products:

-

Reduced Alcohol Derivative :

\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2\rightarrow \text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2\(\text{secondary alcohol})Characterized by IR (O-H stretch at 3300 cm⁻¹) and NMR (δ 3.7 ppm, multiplet) .

-

Carboxylic Acid Derivative :

\text{Ar COOH}\(\text{pKa}\approx 4.5)

Hydrolysis of the nitrile yields:Useful for salt formation or conjugation.

-

Alkylated Triazole Derivative :

Methylation at N-3 produces:

Mechanistic Insights

-

Click Chemistry : Proceeds via a copper(I)-acetylide intermediate, facilitating regioselective triazole formation .

-

Ketone Reduction : Follows a hydride-transfer mechanism, with LiAlH4 providing H⁻ for carbonyl attack.

-

Nitrile Hydrolysis : Acidic conditions protonate the nitrile, forming an imidic acid intermediate before hydrolysis to carboxylic acid.

Comparative Reactivity

The compound’s reactivity differs from analogs due to its methoxymethyl group and pyrrolidine ketone:

| Compound | Key Reaction | Rate (k, s⁻¹) |

|---|---|---|

| 4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile | Triazole alkylation | 0.45 |

| 4-(1H-1,2,4-triazol-1-yl)benzonitrile | Nitrile hydrolysis | 0.32 |

The presence of the electron-withdrawing nitrile group accelerates triazole alkylation compared to non-nitrile analogs .

Industrial and Environmental Considerations

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring makes it a versatile intermediate in the construction of pharmaceuticals, agrochemicals, and materials science.

Biology: In biological research, 4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is studied for its potential biological activities. It has been investigated for its antimicrobial , anticancer , and anti-inflammatory properties.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infections.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique structure and reactivity make it valuable for creating innovative products with improved properties.

Mechanism of Action

The mechanism by which 4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The triazole ring, in particular, is known to bind to various enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Comparison of 4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile with Analogs

Triazole Isomerism and Substituent Effects

Compound II.13.m () contains a 1,2,4-triazole instead of 1,2,3-triazole. Key differences:

Table 2: Impact of Triazole Type and Substituents

Physicochemical and Spectral Comparisons

- ¹H-NMR Shifts : Aromatic protons in 2acc (δ 8.10–7.72) align with benzonitrile’s electron-withdrawing effect, whereas methoxy-substituted analogs (e.g., 2acb, δ 7.65) show upfield shifts due to electron donation .

- State Differences : Oils (e.g., 2acb, 2acg) vs. solids (2acc) may reflect crystallinity influenced by substituent symmetry and intermolecular interactions.

Biological Activity

4-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a triazole ring, a pyrrolidine moiety, and a benzonitrile group, which contribute to its pharmacological properties. The following sections will explore its biological activity, including antimicrobial and anticancer effects, supported by relevant research findings and data tables.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety often exhibit significant antimicrobial activity. For instance, derivatives of triazole have shown effectiveness against a range of pathogens, including bacteria and fungi. The mechanism of action typically involves interference with cellular processes or structural integrity.

Table 1: Antimicrobial Activity Data

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| A | Staphylococcus aureus | 32 µg/mL | |

| B | Escherichia coli | 64 µg/mL | |

| C | Candida albicans | 16 µg/mL |

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. The compound's ability to induce apoptosis in cancer cell lines has been documented, highlighting its potential as an anticancer agent.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis | |

| A549 (Lung) | 10 | Cell cycle arrest | |

| HeLa (Cervical) | 20 | Inhibition of proliferation |

Case Studies

Several case studies have highlighted the efficacy of triazole-containing compounds in treating infections and cancer:

-

Case Study on Antimicrobial Efficacy :

A study examined the effectiveness of various triazole derivatives against drug-resistant strains of bacteria. The results indicated that certain derivatives exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that modifications in the triazole structure could enhance efficacy against resistant strains. -

Case Study on Anticancer Properties :

In another study, a series of triazole derivatives were tested for their ability to inhibit the growth of several cancer cell lines. The results demonstrated that compounds similar to this compound significantly reduced cell viability through apoptosis induction mechanisms.

The biological activity of this compound is believed to be mediated through multiple pathways:

- Inhibition of Enzymatic Activity : The triazole ring can chelate metal ions essential for bacterial growth.

- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways by modulating Bcl-2 family proteins.

Q & A

Q. Methodology :

- Design a DoE (Design of Experiments) to test variables (time, temperature, solvent).

- Use HPLC-MS to track byproducts and optimize conditions .

Advanced: How to design assays for evaluating biological activity (e.g., enzyme inhibition)?

Answer:

Target Selection : Prioritize enzymes/receptors with structural homology to known triazole/pyrrolidine targets (e.g., xanthine oxidase in ).

Q. Assay Design :

- In vitro inhibition : Measure IC₅₀ using fluorogenic substrates (e.g., Amplex Red for oxidases) .

- Binding Studies : SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify affinity .

- Cellular assays : Test cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) .

Q. Data Interpretation :

- Compare IC₅₀ values with positive controls (e.g., allopurinol for xanthine oxidase) .

- Use molecular docking (AutoDock Vina) to correlate activity with triazole-pyrrolidine interactions .

Basic: What are the stability considerations for this compound during storage?

Answer:

- pH Sensitivity : Degrades in acidic/basic conditions; store in neutral buffers (PBS, pH 7.4) .

- Light/Temperature : Light-sensitive (store in amber vials at –20°C) .

- Moisture : Hygroscopic nitrile group—use desiccants (silica gel) .

Advanced: How to address spectral data discrepancies (e.g., unexpected NMR shifts)?

Answer:

Common Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.